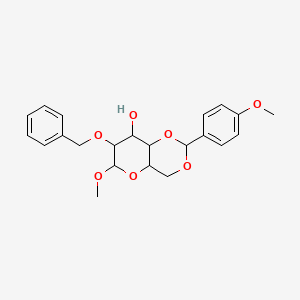![molecular formula C17H11Cl2IN2OS2 B15020616 (5E)-5-(3,4-dichlorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15020616.png)
(5E)-5-(3,4-dichlorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5E)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-IODOPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a synthetic organic molecule that belongs to the thiazolidinone class of compounds. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dichlorophenyl group, and an iodophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-IODOPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common method includes the condensation of 3,4-dichlorobenzaldehyde with 4-iodoaniline to form an intermediate Schiff base. This intermediate is then reacted with thioglycolic acid in the presence of a base to form the thiazolidinone ring. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-IODOPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the phenyl rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (5E)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-IODOPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Preliminary studies suggest that it may have activity against certain types of cancer cells and bacterial strains, making it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of (5E)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-IODOPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with the function of cellular proteins. The exact molecular pathways involved are still under investigation, but it is believed that the compound’s structure allows it to bind to specific sites on target molecules, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents. They are known for their antidiabetic properties.
Phenylthiazoles: These compounds have a similar core structure but with different substituents on the phenyl ring.
Uniqueness
What sets (5E)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-IODOPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart is its combination of dichlorophenyl and iodophenyl groups, which confer unique chemical and biological properties. This combination allows for specific interactions with biological targets that are not observed with other similar compounds.
Propriétés
Formule moléculaire |
C17H11Cl2IN2OS2 |
|---|---|
Poids moléculaire |
521.2 g/mol |
Nom IUPAC |
(5E)-5-[(3,4-dichlorophenyl)methylidene]-3-[(4-iodoanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11Cl2IN2OS2/c18-13-6-1-10(7-14(13)19)8-15-16(23)22(17(24)25-15)9-21-12-4-2-11(20)3-5-12/h1-8,21H,9H2/b15-8+ |
Clé InChI |
ZTASSQUSNNQIRE-OVCLIPMQSA-N |
SMILES isomérique |
C1=CC(=CC=C1NCN2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/SC2=S)I |
SMILES canonique |
C1=CC(=CC=C1NCN2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)SC2=S)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3-methoxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B15020550.png)


![(5E)-5-{[(3-aminophenyl)amino]methylidene}-6-hydroxy-2-sulfanylpyrimidin-4(5H)-one](/img/structure/B15020560.png)
![2-(4-bromophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]propanehydrazide](/img/structure/B15020561.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B15020576.png)
![5-(3-bromophenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine](/img/structure/B15020588.png)
![2-(2,5-dimethylphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15020591.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide](/img/structure/B15020604.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide](/img/structure/B15020608.png)

![N'-[(E)-(3-Bromophenyl)methylidene]-2-[(2,6-dibromo-4-methylphenyl)amino]acetohydrazide](/img/structure/B15020627.png)
![3-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)[4-(dimethylamino)phenyl]methyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B15020632.png)
![N-(4-acetylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B15020639.png)
